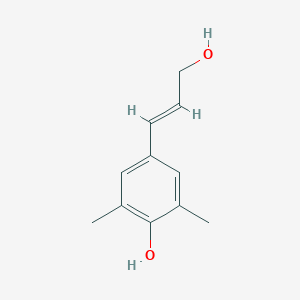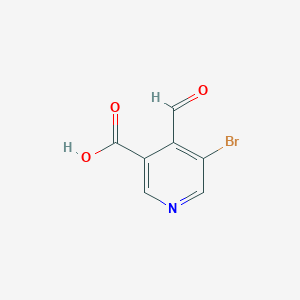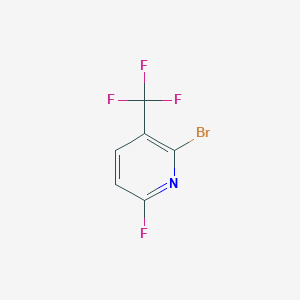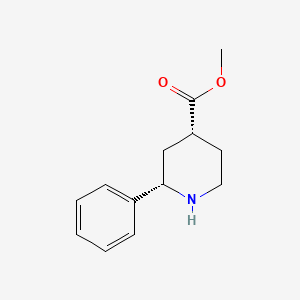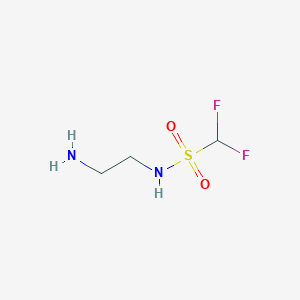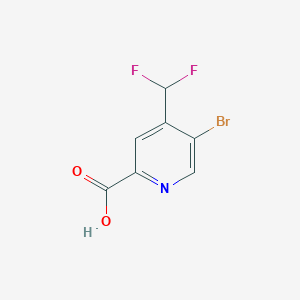
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with a unique structure that includes a benzodiazole ring substituted with hydroxymethyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzodiazol-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is carried out under mild conditions to ensure the stability of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-carboxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction: Formation of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Substitution: Formation of various substituted benzodiazole derivatives.
Applications De Recherche Scientifique
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Additionally, the benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxymethylfurfural: A compound with a hydroxymethyl group attached to a furan ring.
4-Hydroxymethyl-substituted oxazolidinone: A compound with a hydroxymethyl group attached to an oxazolidinone ring.
Uniqueness
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-8-5-3-4-7(6-13)9(8)12(2)10(11)14/h3-5,13H,6H2,1-2H3 |
Clé InChI |
JLGYSJRTKZIYGJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC(=C2N(C1=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


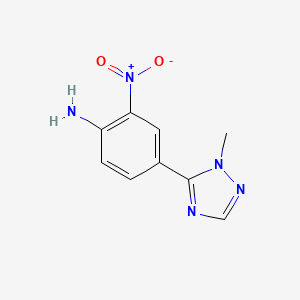
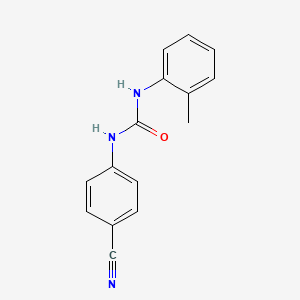
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
